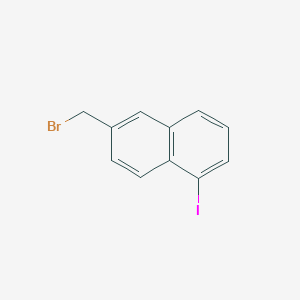
2-(Bromomethyl)-5-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-5-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and iodine substituents on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method involves the bromination of 5-iodonaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-5-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine substituent can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typical reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers are formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
科学的研究の応用
2-(Bromomethyl)-5-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-5-iodonaphthalene in chemical reactions involves the activation of the bromomethyl and iodine substituents. The bromomethyl group can undergo nucleophilic substitution, while the iodine substituent can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions that promote the formation of desired products .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but lacks the iodine substituent.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but has a different core structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but is an ester.
Uniqueness
2-(Bromomethyl)-5-iodonaphthalene is unique due to the presence of both bromomethyl and iodine substituents on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H8BrI |
|---|---|
分子量 |
346.99 g/mol |
IUPAC名 |
6-(bromomethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H8BrI/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2 |
InChIキー |
UTMUXGILNPCCHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















